![molecular formula C25H29N3O6 B2589456 4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine CAS No. 1775513-10-4](/img/structure/B2589456.png)

4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

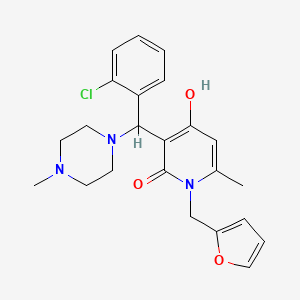

The compound is a hybrid molecule that combines a chalcone-salicylate structure. It has been synthesized using a linker mode approach under reflux conditions. The title compound exhibits potential cytotoxic activity against breast cancer through ERα inhibition, making it a candidate for further anticancer drug development .

Synthesis Analysis

The synthesis involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol under acidic conditions. The product, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, is obtained in 88% yield. Spectroscopic techniques (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirm its structure .

Molecular Structure Analysis

The molecular structure of the compound includes a chalcone-salicylate hybrid. It is essential to consider the arrangement of functional groups, bond angles, and steric effects. For a detailed view, refer to the 2D and 3D representations of the compound .

Applications De Recherche Scientifique

- This methodology was applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, despite the challenge posed by the retro-Michael reaction. Both synthetic reactions (chalcone preparation and triazole Michael addition) exhibit good green metrics .

- β-Azolyl ketones, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one , have potential as bioactive agents. They have been explored for fungicidal, bactericidal, and herbicidal formulations .

- Researchers have explored the crystal structure of related triazole-containing hybrids, shedding light on their antifungal properties and structure-activity relationships .

- The B3LYP/6-311++G(d,p) level of density functional theory (DFT) has been employed for such investigations .

- Thermogravimetric analysis (TGA) revealed weight loss in two stages: below 200 °C and between 200–600 °C. Understanding thermal behavior is crucial for potential applications .

Organic Synthesis and Catalysis

Biological Activity and Medicinal Chemistry

Crystallography and Structural Analysis

Computational Chemistry and Mechanism of Action

Thermal Stability and Nanomaterial Applications

Microwave-Assisted Synthesis and Multifunctional Properties

Mécanisme D'action

Target of Action

The compound “4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine” contains a piperidine ring, which is a common structural motif in many bioactive molecules . Piperidine derivatives have been known to interact with various targets such as opioid receptors , dopamine reuptake inhibitors , and others.

Mode of Action

The mode of action of a compound is determined by its interaction with its target. For instance, if this compound acts as a dopamine reuptake inhibitor, it would bind to the dopamine transporter and prevent the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For example, if it acts on dopamine transporters, it could affect dopaminergic signaling pathways . .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For instance, if it acts as a dopamine reuptake inhibitor, it could lead to increased dopamine levels in the synaptic cleft, potentially resulting in enhanced dopaminergic signaling . .

Propriétés

IUPAC Name |

[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O6/c1-30-19-7-5-6-17(13-19)24-26-22(34-27-24)12-16-8-10-28(11-9-16)25(29)18-14-20(31-2)23(33-4)21(15-18)32-3/h5-7,13-16H,8-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFMFIXLLYLLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2589375.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2589376.png)

![Butyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B2589378.png)

![4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2589379.png)

![Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B2589383.png)

methanone](/img/structure/B2589386.png)

![2-[7-[2-[2-[[7-(Dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]amino]ethyldisulfanyl]ethylamino]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B2589387.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2589392.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2589394.png)

![N-1,3-benzodioxol-5-yl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2589396.png)